2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride” belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to have a wide range of biological activities, including acting as GABA A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs .
Synthesis Analysis
Imidazopyridines can be synthesized using various methods. One such method involves the condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids by microwave-assisted heating . This method is known to produce libraries based on fused 2-substituted imidazo[4,5-b]pyridines in moderate to good yields .Molecular Structure Analysis
The molecular structure of imidazopyridines comprises an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . They have been found to exhibit a wide range of biological activities, which foregrounds their medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .Wissenschaftliche Forschungsanwendungen
Hypnotic Activity
2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride, as part of the imidazo-pyridine family, has been studied for its hypnotic activities. Research conducted on young and middle-aged individuals highlighted its potential in enhancing slow wave sleep, reducing wakefulness, and not significantly altering REM sleep. Its application in managing transient and short-term insomnia, particularly in middle-aged individuals, is noteworthy due to its lack of residual effects on performance the next day, indicating its safety and efficacy as a hypnotic agent (Nicholson & Pascoe, 1986).
Hypoglycemic Action
Another significant application of compounds within the same chemical family is their hypoglycemic action. Midaglizole, a novel α2-adrenoceptor antagonist structurally related to 2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride, demonstrated potent hypoglycemic effects in healthy subjects. The study highlighted its rapid onset and duration of action, dose-dependent reduction in postprandial hyperglycemia, and increase in insulin secretion without adverse clinical or laboratory findings. These characteristics underline the compound's potential as an oral hypoglycemic agent, further necessitating clinical investigations to confirm its efficacy in diabetes mellitus management (Kawazu et al., 1987).
Inhibition of Platelet Aggregation
Research into the hypoglycemic agent midaglizole also revealed its potential in blunting diabetic platelet aggregation. This effect is attributed to its α2 blockade, which not only inhibits epinephrine-induced platelet aggregation but also affects ADP- or collagen-stimulated aggregation. These findings suggest that α2 blockers like midaglizole could offer a novel approach to treating diabetic microangiopathy, showcasing the diverse therapeutic applications of compounds within the 2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride family (Inaba et al., 1989).
Wirkmechanismus
The mechanism of action of imidazopyridines is diverse and depends on their specific biological activity. For instance, some imidazopyridines act as GABA A receptor positive allosteric modulators . This means they enhance the effect of GABA, a neurotransmitter, at the GABA A receptor, which leads to an increase in the flow of chloride ions into the neuron, making it less excitable .
Eigenschaften
IUPAC Name |
2-imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2ClH/c9-3-5-12-6-11-7-2-1-4-10-8(7)12;;/h1-2,4,6H,3,5,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYQSBQUUNMXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=N2)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.